tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a thietan-3-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate derivatives with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent recovery to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted azetidine and thietan derivatives .
Scientific Research Applications
tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(quinuclidin-3-ylamino)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H20N2O2S |
---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
tert-butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-4-8(5-13)12-9-6-16-7-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
VXXGZSRTRRQMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.